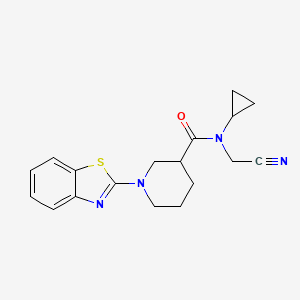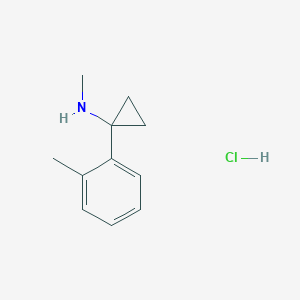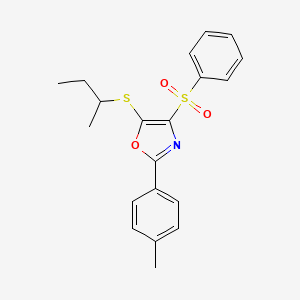![molecular formula C11H9N3O2 B2368939 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1797235-96-1](/img/structure/B2368939.png)
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNP is a highly reactive compound that can be synthesized using various methods, and its unique structure and properties make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to have anti-inflammatory effects. 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, which could have implications for drug interactions and toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is its high reactivity, which makes it a useful tool for chemical synthesis and drug development. However, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is also highly toxic and must be handled with care. Additionally, the mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is not yet fully understood, which could limit its potential applications in the future.
Future Directions
There are several future directions for research on 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile. One area of interest is the development of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile could lead to improved yields and purity, making it a more useful tool for chemical synthesis and drug development.
Synthesis Methods
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile can be synthesized using several methods, including the reaction of 4-methyl-3-nitrobenzonitrile with propargylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-methyl-3-nitrobenzonitrile with propargyl alcohol, followed by treatment with ammonia. These methods have been optimized to yield high purity and yield of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile.
Scientific Research Applications
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications is as a potential anticancer agent. 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-methyl-3-nitro-5-(prop-2-ynylamino)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-3-4-13-10-5-9(7-12)6-11(8(10)2)14(15)16/h1,5-6,13H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWWRDHHOYCMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C#N)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)

